molecular formula C16H20N4O2S B11166762 3-Isobutyrylamino-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-benzamide

3-Isobutyrylamino-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-benzamide

Cat. No.: B11166762
M. Wt: 332.4 g/mol
InChI Key: RTFNFEBDXWESKK-UHFFFAOYSA-N
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Description

3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, acyl chlorides, and thiourea .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHYLPROPANAMIDO)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H20N4O2S/c1-9(2)13(21)17-12-7-5-6-11(8-12)14(22)18-16-20-19-15(23-16)10(3)4/h5-10H,1-4H3,(H,17,21)(H,18,20,22)

InChI Key

RTFNFEBDXWESKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

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